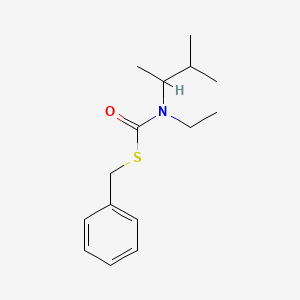
异丙甲草胺
描述
Esprocarb is a thiocarbamate herbicide primarily used for the pre- and post-emergence control of annual weeds and barnyard grass in rice . Its chemical name is S-Benzyl 1,2-dimethylpropyl (ethyl)thiocarbamate . The molecular formula is C15H23NOS , and its molecular weight is 265.41 g/mol .
Molecular Structure Analysis
SMILES: CCN(C(C)C(C)C)C(=O)SCc1ccccc1 In this structure, the compound consists of a thiocarbamate functional group attached to a benzyl group and a 1,2-dimethylpropyl (ethyl) group .
科学研究应用
Analytical Chemistry
In analytical chemistry, Esprocarb serves as a reference standard . It is used in the determination of herbicide residues in food samples, employing techniques like solid-phase extraction combined with gas chromatography-mass spectrometry (SPE-GC-MS) . This is crucial for ensuring food safety and compliance with regulatory standards.
属性
IUPAC Name |
S-benzyl N-ethyl-N-(3-methylbutan-2-yl)carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-5-16(13(4)12(2)3)15(17)18-11-14-9-7-6-8-10-14/h6-10,12-13H,5,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEHUCNTIZGSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(C)C)C(=O)SCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058201 | |
| Record name | Esprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Esprocarb | |
CAS RN |
85785-20-2 | |
| Record name | Esprocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85785-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esprocarb [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085785202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamothioic acid, N-(1,2-dimethylpropyl)-N-ethyl-, S-(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESPROCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H15E85N9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Esprocarb?
A1: While the exact mechanism of action of Esprocarb is not fully elucidated in the provided research, it is classified as a thiocarbamate herbicide. Thiocarbamates generally disrupt lipid biosynthesis, ultimately affecting cell membrane formation and function in susceptible plants. []
Q2: What is the molecular formula and weight of Esprocarb?
A2: The molecular formula of Esprocarb is C16H25NOS, and its molecular weight is 279.44 g/mol. [, ]
Q3: Is Esprocarb stable under various environmental conditions?
A3: Esprocarb exhibits varying stability depending on the environmental conditions. It can persist in soil for extended periods, with reported half-lives ranging from 1.2 to 5 days in paddy water. Its volatility also contributes to its presence in the atmosphere even outside of application periods. [, ]
Q4: Can Esprocarb be removed from water using adsorbents?
A4: Yes, research shows that materials like rice bran and beer bran can effectively adsorb Esprocarb from water, even in complex matrices like artificial gastric fluid. This removal is attributed to uptake by intracellular particles called spherosomes. [, ]
Q5: How does the structure of Esprocarb compare to other thiocarbamate herbicides?
A5: Esprocarb shares a similar core structure with other thiocarbamate herbicides like Molinate and Thiobencarb. The differences in their side chains contribute to their varying physicochemical properties and potentially influence their activity and selectivity profiles. [, , , ]
Q6: What formulations of Esprocarb are commonly used?
A6: Esprocarb is often formulated as granules for application in paddy fields. These formulations can influence its release characteristics and persistence in the environment. [, , ]
Q7: How does Esprocarb enter the environment and what are the potential ecological risks?
A7: Esprocarb enters the environment primarily through its application in rice paddy fields. Runoff from these fields can lead to its presence in surrounding water bodies, potentially impacting aquatic organisms. Its volatility also allows for atmospheric transport and deposition. [, , , , ]
Q8: What factors influence the degradation of Esprocarb in the environment?
A8: The degradation of Esprocarb is influenced by various factors, including microbial activity, soil properties (e.g., organic matter content, adsorption capacity), and environmental conditions (e.g., temperature, pH). [, , , , ]
Q9: What analytical techniques are used to detect and quantify Esprocarb?
A9: Gas chromatography (GC) coupled with various detectors, including nitrogen-phosphorus detectors (NPD) and mass spectrometry (MS), are commonly employed for the analysis of Esprocarb residues in environmental and biological matrices. [, , , ]
Q10: Have analytical methods for Esprocarb been validated?
A10: Yes, collaborative studies have been conducted to evaluate the performance of official analytical methods for Esprocarb, demonstrating good recovery rates and precision in various matrices. [, ]
Q11: Has resistance to Esprocarb been reported in weed species?
A11: While the provided research doesn't directly mention Esprocarb resistance, it highlights the development of resistance to other herbicide classes, such as sulfonylureas, in various weed species. This emphasizes the ongoing challenge of herbicide resistance management in agriculture. [, , , ]
Q12: What are some alternative herbicides used for weed control in paddy rice?
A12: Numerous herbicides with different modes of action are used in paddy rice cultivation, offering potential alternatives to Esprocarb. These include pretilachlor, butachlor, bensulfuron-methyl, pyrazosulfuron-ethyl, and others. The choice of herbicide depends on factors like target weed spectrum, application timing, and resistance management strategies. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



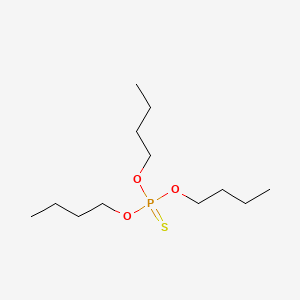

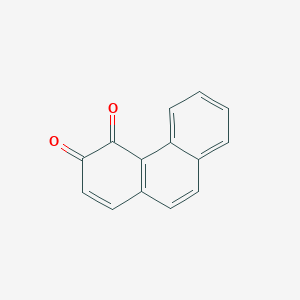
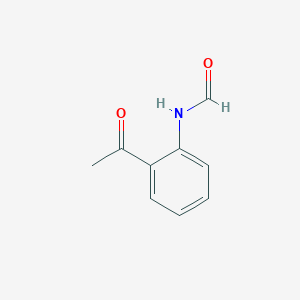
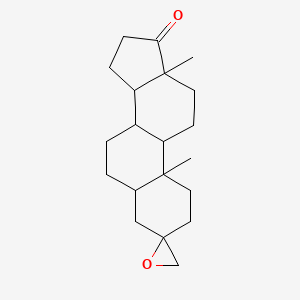
![3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B1220918.png)



![N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)propane-1,3-diamine](/img/structure/B1220924.png)



